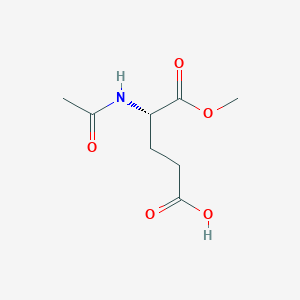

(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO5 and its molecular weight is 203.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring an acetamido group, a methoxy group, and a pentanoic acid backbone, suggests diverse interactions with biological systems. This article explores its biological activity, focusing on enzyme inhibition, neurotransmitter modulation, and potential antibacterial properties.

The compound can be described by its molecular formula C8H15N1O4 and its CAS number 17015-15-0. The presence of functional groups such as the acetamido and methoxy groups contributes to its reactivity and biological interactions.

Enzyme Inhibition

Recent studies indicate that this compound may inhibit specific enzymes involved in amino acid metabolism. Notably, it has shown potential inhibitory effects on:

- Glutamate Dehydrogenase

- Glutamine Synthetase

These enzymes are crucial for neurotransmitter synthesis and metabolism, suggesting that the compound could play a role in modulating neurotransmitter levels in the brain.

Neurotransmitter Modulation

Research has highlighted the compound's ability to interact with glutamate receptors, which are vital for learning, memory, and synaptic plasticity. The modulation of these receptors could provide insights into therapeutic strategies for neurological disorders such as Alzheimer’s disease and schizophrenia. Studies suggest that this compound may enhance or inhibit receptor activity depending on the context.

Antibacterial Properties

While preliminary investigations have suggested potential antibacterial effects, comprehensive data on its efficacy against specific bacterial strains remain limited. Further research is necessary to elucidate its mechanism of action and identify any specific targets within bacterial cells.

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Receptor | Observations |

|---|---|---|

| Enzyme Inhibition | Glutamate Dehydrogenase | Inhibitory effects observed |

| Glutamine Synthetase | Potential modulation of amino acid metabolism | |

| Neurotransmitter Modulation | Glutamate Receptors | Modulation may affect learning and memory |

| Antibacterial Activity | Various Bacterial Strains | Limited data; further research needed |

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors. This binding can modulate their activity, influencing various biochemical pathways. For instance, its interaction with glutamate receptors may alter synaptic transmission dynamics, while enzyme inhibition could lead to changes in metabolic pathways related to neurotransmitter synthesis .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Building Block in Drug Development

(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid serves as a crucial building block in the synthesis of biologically active molecules. Its structural complexity allows it to be utilized in the development of pharmaceuticals targeting various diseases. The compound's functional groups, particularly the acetamido and methoxy groups, enhance its reactivity, making it suitable for modifications that lead to new drug candidates.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation reactions involving simpler precursors.

- Continuous flow reactors for enhanced scalability and control over reaction parameters.

- Purification techniques such as crystallization or chromatography to achieve high purity levels.

Biochemical Research

Interaction with Biological Targets

Research indicates that this compound interacts with several biological targets, including glutamate receptors, which play a critical role in neurotransmission and neuroplasticity. This interaction suggests potential applications in treating neurological disorders.

Case Studies

A study demonstrated the compound's ability to modulate glutamate receptor activity, which is essential for cognitive functions such as learning and memory. The modulation of these receptors could lead to therapeutic strategies for conditions like Alzheimer's disease and other neurodegenerative disorders.

Therapeutic Potential

Anti-Tumor Activity

Recent research has explored the use of this compound as part of a platform for developing STING (Stimulator of Interferon Genes) agonists. These agonists have shown promise as anti-tumor agents by activating immune responses against tumors. The compound's structural properties may enhance the efficacy of these agonists when incorporated into antibody-drug conjugates (ADCs) .

Table: Comparison of Structural Features with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (4R)-4-Acetamido-5-methoxy-5-oxopentanoic acid | Enantiomer with opposite stereochemistry | Similar reactivity but different biological effects |

| N-acetyl-L-glutamic acid | Acetamido group and carboxylic acid moiety | Involved in amino acid metabolism |

| Methoxyacetic acid | Methoxy group and carboxylic acid | Simpler analog with distinct reactivity |

The unique combination of functional groups in this compound allows it to participate in biochemical interactions that are not possible with other similar compounds. Its chiral nature enhances its utility in asymmetric synthesis, making it valuable in drug development processes .

Eigenschaften

IUPAC Name |

(4S)-4-acetamido-5-methoxy-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5/c1-5(10)9-6(8(13)14-2)3-4-7(11)12/h6H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCCXFLKDREFMO-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427359 |

Source

|

| Record name | (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17015-15-5 |

Source

|

| Record name | (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.